4-Chloro-2-ethoxy-1-iodobenzene
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Overview
Description
4-Chloro-2-ethoxy-1-iodobenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-1-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-chloro-2-ethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include chlorination, ethoxylation, and iodination steps, each optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxy-1-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type for this compound, where the aromatic ring undergoes substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine, bromine, and nitric acid are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the electrophile, products like 4-chloro-2-ethoxy-1-bromobenzene or 4-chloro-2-ethoxy-1-nitrobenzene can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds like 4-chloro-2-ethoxybenzoic acid.
Reduction Products: Reduction can yield compounds such as 4-chloro-2-ethoxybenzene.
Scientific Research Applications
4-Chloro-2-ethoxy-1-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxy-1-iodobenzene primarily involves its reactivity in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (chlorine and iodine) and an electron-donating group (ethoxy) on the benzene ring influences the reactivity and orientation of the substitution reactions . The compound can form reactive intermediates, such as sigma complexes, which undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-ethoxy-1-bromobenzene
- 4-Chloro-2-ethoxy-1-fluorobenzene
- 4-Chloro-2-ethoxy-1-nitrobenzene
Uniqueness
4-Chloro-2-ethoxy-1-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated derivatives. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing different steric and electronic effects .
Properties
IUPAC Name |
4-chloro-2-ethoxy-1-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTCDVRICKTXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702994 |
Source
|
Record name | 4-Chloro-2-ethoxy-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408326-53-4 |
Source
|
Record name | 4-Chloro-2-ethoxy-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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